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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

CAS No.:
120466-66-2; 131864-71-6;

13524-04-4

Cat. No.: B2680201

Get Quote

Executive Summary
(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a high-value chiral building block used

extensively in the synthesis of pharmaceutical intermediates, particularly for antihistamines and

agrochemicals. Its structural uniqueness lies in the ortho-chlorine substituent, which induces

significant steric and electronic effects distinguishable by spectroscopy.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and physical

characterization of the (R)-enantiomer. It synthesizes data from standard chemical databases

and biocatalytic literature to offer a self-validating reference for researchers.

Molecular Identity & Properties[1][2][3][4][5]
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Property Data

IUPAC Name (1R)-1-(2-Chlorophenyl)ethanol

Common Name (R)-2-Chloro-α-methylbenzyl alcohol

CAS Registry Number 120466-66-2

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Physical State Colorless to pale yellow liquid

Chirality (R)-Enantiomer

Optical Rotation
to

(c=1, CHCl₃)

Note on Optical Rotation: The specific rotation is solvent-dependent. While commercial

specifications often cite

to

in chloroform, literature values in dichloromethane (DCM) are typically lower (

). Ensure solvent consistency when validating enantiomeric purity.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-chlorine atom exerts a deshielding effect on the adjacent aromatic proton and the

methine proton, distinguishing this isomer from its meta and para counterparts.
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Proton NMR (

H NMR)
Solvent: CDCl₃, 400 MHz

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

7.56 Doublet (d) 1H Ar-H (C3)

Deshielded by

adjacent Cl atom

(ortho effect).

7.20 – 7.40 Multiplet (m) 3H
Ar-H (C4, C5,

C6)

Overlapping

aromatic protons.

5.26 Quartet (q) 1H CH-OH

Coupled to

methyl group (

Hz). Shifted

downfield by

aromatic ring and

oxygen.

2.0 – 2.5 Broad Singlet 1H –OH

Position varies

with

concentration

and H-bonding.

1.49 Doublet (d) 3H –CH₃

Coupled to

methine proton (

Hz).

Carbon NMR (

C NMR)
Solvent: CDCl₃, 100 MHz
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Chemical Shift (

, ppm)
Carbon Type Assignment

141.5 – 143.0
Quaternary (C

)
C-Ipso (C1)

131.0 – 132.5
Quaternary (C

)
C-Cl (C2)

126.0 – 129.5 Methine (CH) Aromatic CH (C3, C4, C5, C6)

66.5 Methine (CH) CH-OH

23.5 Methyl (CH₃) CH₃

Mass Spectrometry (MS) Analysis
The Electron Ionization (EI) mass spectrum is characterized by the chlorine isotopic cluster and

alpha-cleavage fragmentation.

Molecular Ion (M⁺): Observed at m/z 156 and 158 in a 3:1 ratio, confirming the presence of

one chlorine atom (

Cl/

Cl).

Base Peak (m/z 141): Formed by the loss of the methyl group (M – 15). This alpha-cleavage

generates a resonance-stabilized oxonium ion.

Chlorophenyl Cation (m/z 113/115): Formed by the loss of the hydroxyethyl moiety.

Fragmentation Pathway Visualization
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Molecular Ion (M+)
m/z 156/158
[C8H9ClO]+

Base Peak
m/z 141/143
[M - CH3]+- CH3 (15)

Chlorophenyl Cation
m/z 113/115
[Cl-C6H4]+

- C2H4O (43)
Phenyl Cation

m/z 77
[C6H5]+

- Cl (35/37)

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway for (R)-1-(2-chlorophenyl)ethanol.

Infrared (IR) Spectroscopy
Key functional groups identifiable in the FT-IR spectrum (neat or KBr disk):

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3300 – 3450 O–H Stretch (Broad)
Alcohol (Intermolecular H-

bonding)

2900 – 2980 C–H Stretch Alkyl (Methyl/Methine)

1570 – 1600 C=C Stretch Aromatic Ring

1050 – 1100 C–O Stretch Secondary Alcohol

750 – 760 C–Cl Stretch Ortho-substituted Benzene

Experimental Protocol: Biocatalytic Synthesis
The most reliable method to obtain high enantiomeric excess (ee > 99%) of the (R)-isomer is

the enzymatic reduction of 2-chloroacetophenone. Chemical reduction (e.g., NaBH₄) yields a

racemate requiring subsequent resolution.

Mechanism & Workflow
The reaction utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with an

NADPH recycling system (often Glucose Dehydrogenase/Glucose).
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Substrate:
2-Chloroacetophenone

Biocatalyst System:
KRED (e.g., Lactobacillus kefiri)

+ NADPH Cofactor

Stereoselective Reduction

Reaction Conditions:
pH 6.5 - 7.0
30°C, 24h

Product:
(R)-1-(2-Chlorophenyl)ethanol

(>99% ee)

Extraction (EtOAc)

Click to download full resolution via product page

Figure 2: Biocatalytic synthesis workflow for high-purity (R)-enantiomer.

Step-by-Step Protocol
Buffer Preparation: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0).

Cofactor Mix: Dissolve NADP⁺ (10 mg) and Glucose (200 mg) in the buffer. Add Glucose

Dehydrogenase (GDH) for cofactor recycling.

Enzyme Addition: Add the specific Ketoreductase (e.g., KRED-101 or commercial equivalent

known for anti-Prelog or Prelog specificity depending on the enzyme class—Lactobacillus

strains often yield (R)).

Substrate Addition: Dissolve 2-chloroacetophenone (100 mg) in a minimal amount of DMSO

(2% v/v) and add to the mixture.

Incubation: Shake at 30°C and 200 rpm for 24 hours.
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Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Dry the organic layer

over Na₂SO₄ and concentrate in vacuo.

Validation: Analyze ee% using Chiral HPLC (Column: Chiralpak OD-H or AD-H; Eluent:

Hexane/IPA 95:5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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